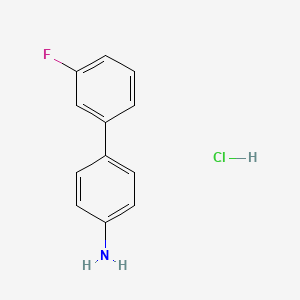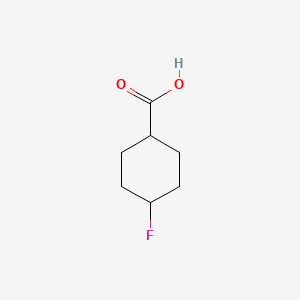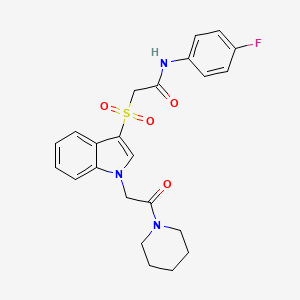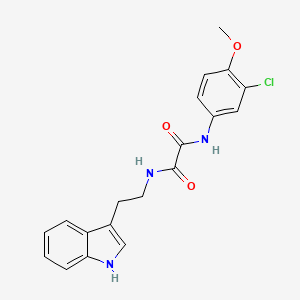
N1-(2-(1H-吲哚-3-基)乙基)-N2-(3-氯-4-甲氧基苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide is a synthetic organic compound that features an indole moiety and a substituted phenyl group linked by an oxalamide bridge
科学研究应用
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound can be used to study the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Substituted Phenyl Derivative: The substituted phenyl derivative can be synthesized through electrophilic aromatic substitution reactions, introducing the chloro and methoxy groups onto the benzene ring.
Coupling Reaction: The final step involves coupling the indole derivative with the substituted phenyl derivative using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins through π-π stacking interactions, while the oxalamide linkage can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
相似化合物的比较
Similar Compounds
N1-(2-(1H-indol-3-yl)ethyl)-N2-phenyl oxalamide: Lacks the chloro and methoxy substituents on the phenyl ring.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Lacks the chloro substituent on the phenyl ring.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chlorophenyl)oxalamide: Lacks the methoxy substituent on the phenyl ring.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its electronic properties and reactivity. These substituents can enhance its interactions with biological targets and improve its potential as a pharmaceutical lead compound.
属性
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(10-15(17)20)23-19(25)18(24)21-9-8-12-11-22-16-5-3-2-4-14(12)16/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGNBIBGNCZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
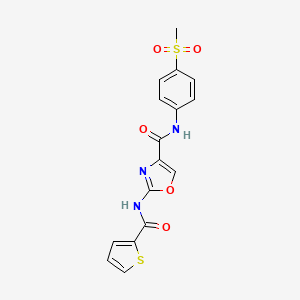
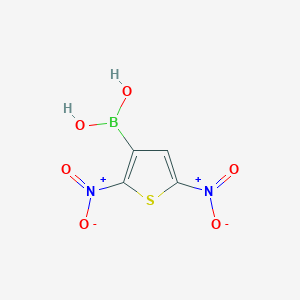
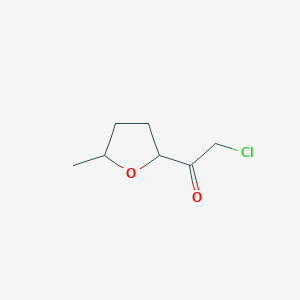
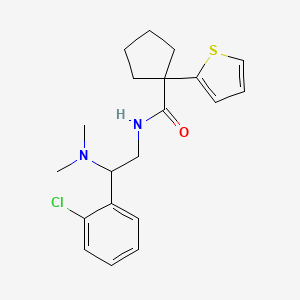
![3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591059.png)
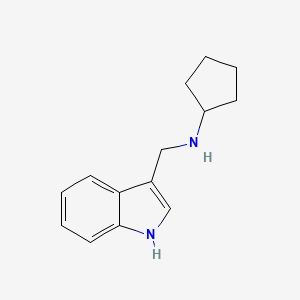
![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2591065.png)
![2-(2-Fluorophenoxy)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B2591070.png)
